(6R,7R)-7-Amino-3-methyl-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
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Description
“(6R,7R)-7-Amino-3-methyl-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid” is a β-lactam compound, which are synthetic intermediates of therapeutically useful β-lactam antibiotics . It is used in the preparation of Cefovecin sodium, a broad-spectrum third-generation cephalosporin antibiotic that is used to treat skin infections in dogs and cats .
Synthesis Analysis
The synthesis of “this compound” involves complex chemical reactions. It is used as a synthetic intermediate in the preparation of various antibiotics . For example, it was used to prepare cephalosporin-derived inhibitors .Molecular Structure Analysis
The molecular structure of this compound is complex, with a bicyclic ring system containing a thia (sulfur-containing) ring . The InChI code for this compound is 1S/C8H10N2O4S/c9-4-6(12)10-5(8(13)14)3(1-11)2-15-7(4)10 .Chemical Reactions Analysis
This compound is involved in various chemical reactions due to its β-lactam structure. It can react with other compounds to form new compounds, such as Cefovecin sodium . It is also used as a synthetic intermediate in the preparation of various antibiotics .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include its molecular weight, which is 230.24 . It is a white to yellow solid .Mechanism of Action
Properties
IUPAC Name |
(6R,7R)-7-amino-3-methyl-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2S/c1-4-3-13-7-5(9)2-10(7)6(4)8(11)12/h5,7H,2-3,9H2,1H3,(H,11,12)/t5-,7-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPKQMXWZPUPPDN-IYSWYEEDSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2CC(C2SC1)N)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(N2C[C@H]([C@H]2SC1)N)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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